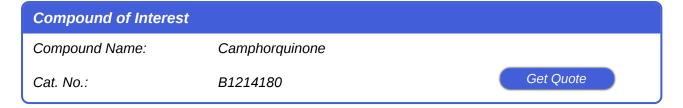


Introduction to Camphorquinone for polymer science students

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An In-depth Technical Guide to **Camphorquinone** for Polymer Science Students

Introduction to Camphorquinone

Camphorquinone (CQ), chemically known as 1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione, is a yellow crystalline solid derived from camphor.[1] In the realm of polymer science, CQ is a cornerstone photoinitiator, particularly for systems that polymerize under visible light. Its widespread use is most prominent in the biomedical field, especially in the formulation of light-curable dental composites and adhesives.[2][3] This is largely due to its ability to absorb blue light, which is safer for clinical applications compared to UV radiation, and its good biocompatibility.[2]

This guide provides a comprehensive overview of **camphorquinone**, detailing its chemical properties, mechanism of action as a photoinitiator, experimental protocols for its use, and a summary of its performance characteristics.

Core Properties of Camphorquinone

Camphorquinone possesses a unique set of physical and chemical properties that make it highly suitable for its role in photopolymerization. These properties are summarized in the table below.



Property	Value	References
Chemical Formula	C10H14O2	[1]
Molar Mass	166.220 g⋅mol ⁻¹	[1]
Appearance	Yellow solid	[1]
Melting Point	197–203 °C	[1][4]
Maximum Absorption Wavelength (λmax)	~468 nm	[4][5][6]
Molar Extinction Coefficient (at λmax)	40 M ⁻¹ ·cm ⁻¹	[1]
Absorption Range	400-500 nm (Visible Blue Light)	[6][7]
IUPAC Name	1,7,7- trimethylbicyclo[2.2.1]heptane- 2,3-dione	[1]

Mechanism of Photoinitiation: A Type II Process

Camphorquinone functions as a Type II photoinitiator.[8][9] Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II initiators require a bimolecular reaction with a co-initiator to generate the polymerizing free radicals.[10][11][12]

The most common co-initiators used with **camphorquinone** are tertiary amines, such as ethyl 4-(dimethylamino)benzoate (EDMAB) or 2-(dimethylamino)ethyl methacrylate (DMAEMA).[13] [14] The process of radical generation is a multi-step sequence:

- Photoexcitation: Upon irradiation with blue light (around 468 nm), the CQ molecule absorbs a photon and is promoted from its ground state to an excited singlet state (¹CQ*).[1][9]
- Intersystem Crossing: The excited singlet state is very short-lived and efficiently undergoes intersystem crossing to a more stable, longer-lived excited triplet state (3CQ*).[1]



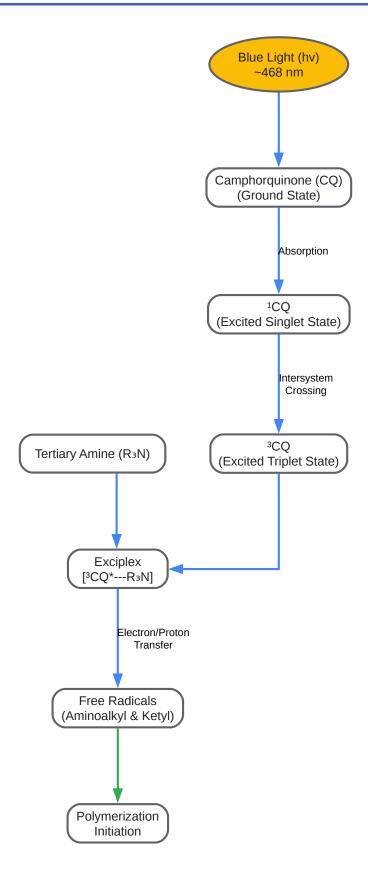




- Exciplex Formation: The excited triplet state of camphorquinone (³CQ*) interacts with a tertiary amine (R₃N), which acts as a hydrogen donor, to form an excited state complex known as an exciplex. [6][9]
- Electron and Proton Transfer: Within the exciplex, an electron is transferred from the amine to the excited CQ, followed by a proton transfer. This results in the formation of two radicals: an aminoalkyl radical and a ketyl radical.[9][15]
- Initiation of Polymerization: The aminoalkyl radical is the primary species responsible for initiating the free-radical polymerization of monomers (e.g., methacrylates).[9][15] The ketyl radical is less reactive and tends to terminate or dimerize.[15]

This entire process is visually represented in the following diagram:









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